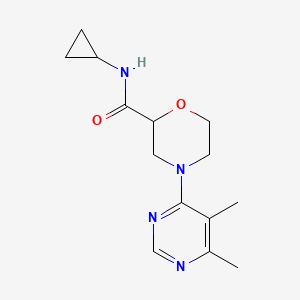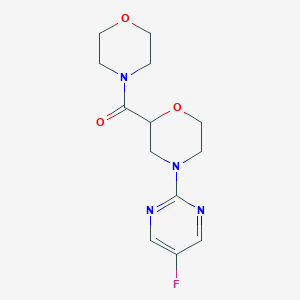![molecular formula C18H20N10 B12266259 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12266259.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina es un compuesto heterocíclico complejo que presenta múltiples anillos que contienen nitrógeno. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los componentes heterocíclicos individuales, seguidos de su acoplamiento secuencial en condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen varios intermedios halogenados, bases y disolventes como el dimetilsulfóxido (DMSO) y el metanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Las técnicas como la síntesis en flujo continuo y las configuraciones de reacción automatizadas se emplean a menudo para optimizar el proceso de producción. El uso de catalizadores robustos y métodos de purificación eficientes, como la cromatografía, son cruciales para lograr la calidad de producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en el compuesto.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno al compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados funcionalizados .
Aplicaciones Científicas De Investigación
6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente bioactivo en varios ensayos biológicos.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre su afinidad de unión, selectividad y vías de señalización aguas abajo son esenciales para comprender su mecanismo de acción completo .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3-metil-1-fenil-5-pirazolyl)piperazina
- 3-metil-4-(3-metil-1-fenil-1H-pirazol-5-il)-1-fenil-1H-pirazol-5(4H)-ona
Unicidad
En comparación con compuestos similares, 6-(4-{3-metil-[1,2,4]triazolo[4,3-a]pirazin-8-il}piperazin-1-il)-3-(3-metil-1H-pirazol-1-il)piridazina destaca por su combinación única de anillos heterocíclicos y grupos funcionales. Esta complejidad estructural puede conferir actividades biológicas y reactividad química distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C18H20N10 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-methyl-8-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H20N10/c1-13-5-7-28(24-13)16-4-3-15(21-22-16)25-9-11-26(12-10-25)17-18-23-20-14(2)27(18)8-6-19-17/h3-8H,9-12H2,1-2H3 |
Clave InChI |
KGSUXJIVZYNRIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN5C4=NN=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12266176.png)
![4-methoxy-2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12266184.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)


![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12266254.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12266266.png)
